molecular formula C6H20N6O4S B1143327 1,1-Dimethylguanidine sulfate CAS No. 1186-46-5

1,1-Dimethylguanidine sulfate

Cat. No.: B1143327
CAS No.: 1186-46-5
M. Wt: 272.33
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Description

1,1-Dimethylguanidine sulfate is a chemical compound with the molecular formula [(CH3)2NC(NH2)=NH]2 · H2SO4. It is a white to off-white powder that is used in various scientific and industrial applications. The compound is known for its role as a peroxide activator in bleaching cellulosic textiles and as a substrate in various chemical reactions .

Biochemical Analysis

Biochemical Properties

It is known that 1,1-dimethylguanidine is an endogenous nitric oxide (NO) synthesis inhibitor . This suggests that it may interact with enzymes involved in NO synthesis, potentially influencing biochemical reactions in this pathway.

Cellular Effects

The cellular effects of 1,1-Dimethylguanidine sulfate are not well-studied. Given its role as a nitric oxide synthesis inhibitor, it may influence various cellular processes. Nitric oxide is a key signaling molecule in many physiological and pathological processes, including vasodilation, immune response, and neurotransmission . Therefore, this compound could potentially impact these processes.

Molecular Mechanism

As an inhibitor of nitric oxide synthesis, it may bind to and inhibit the activity of nitric oxide synthase enzymes, thereby reducing the production of nitric oxide . This could lead to changes in gene expression and cellular signaling pathways that are regulated by nitric oxide.

Dosage Effects in Animal Models

One study has investigated the effects of exogenous administration of 1,1-dimethylguanidine in spontaneously hypertensive rats and Wistar-Kyoto rats

Metabolic Pathways

Given its role as a nitric oxide synthesis inhibitor, it may be involved in the metabolic pathway of nitric oxide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethylguanidine sulfate can be synthesized through the reaction of dimethylamine with cyanamide, followed by the addition of sulfuric acid. The reaction typically involves the following steps:

    Reaction of Dimethylamine with Cyanamide: Dimethylamine reacts with cyanamide to form 1,1-dimethylguanidine.

    Addition of Sulfuric Acid: The resulting 1,1-dimethylguanidine is then treated with sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in batch reactors under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylguanidine sulfate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanidine compounds .

Scientific Research Applications

1,1-Dimethylguanidine sulfate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • Methylguanidine hydrochloride
  • 1,1,3,3-Tetramethylguanidine
  • 1,1-Dimethylbiguanide hydrochloride
  • Guanidine sulfate

Uniqueness

1,1-Dimethylguanidine sulfate is unique due to its specific molecular structure and its ability to act as a peroxide activator. Unlike other guanidine derivatives, it has a distinct role in bleaching processes and specific synthetic applications. Its inhibitory effect on nitric oxide synthesis also sets it apart from other similar compounds .

Properties

IUPAC Name

1,1-dimethylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3.H2O4S/c1-6(2)3(4)5;1-5(2,3)4/h1-2H3,(H3,4,5);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPFLXJEPKOPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

598-65-2
Record name Guanidine, N,N-dimethyl-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40922732
Record name Sulfuric acid--N,N-dimethylguanidine (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186-46-5, 598-65-2
Record name 1,1-Dimethylguanidine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC3715
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3715
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfuric acid--N,N-dimethylguanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethylguanidinium sulphate
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